molecular formula C23H23N5O3 B11227365 1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11227365
M. Wt: 417.5 g/mol
InChI Key: WGQNEVNOOMNBJB-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indazole, indole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and indole intermediates, followed by their coupling with the pyrrolidine derivative.

    Preparation of Indazole Intermediate: The indazole intermediate can be synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds under acidic conditions.

    Preparation of Indole Intermediate: The indole intermediate is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reaction: The final step involves coupling the indazole and indole intermediates with the pyrrolidine derivative. This is typically achieved through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and indazole moieties, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indazol-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group on the indole moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-31-20-8-4-7-19-17(20)9-11-27(19)12-10-24-23(30)15-13-21(29)28(14-15)22-16-5-2-3-6-18(16)25-26-22/h2-9,11,15H,10,12-14H2,1H3,(H,24,30)(H,25,26)

InChI Key

WGQNEVNOOMNBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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